Tampramine

Übersicht

Beschreibung

Tampramine (AHR-9,377) is a tricyclic antidepressant (TCA) which was developed in the 1980s but was never marketed . Despite being a TCA, it acts as a selective norepinephrine reuptake inhibitor and has negligible affinity for adrenergic, histaminergic, and muscarinic receptors .

Molecular Structure Analysis

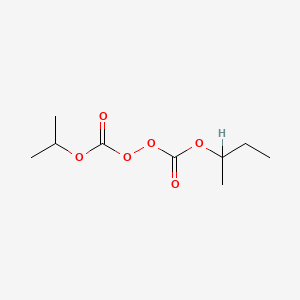

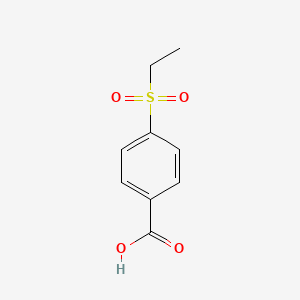

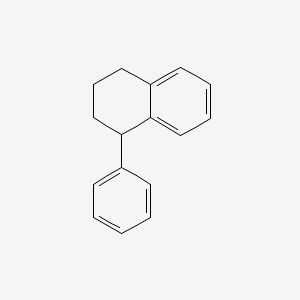

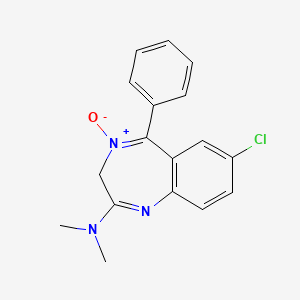

This compound has a molecular formula of C23H24N4 . Its molar mass is 356.473 g·mol−1 . The exact structure would require more detailed information or a visual representation, which I’m unable to provide.

Wissenschaftliche Forschungsanwendungen

Neurochemische Eigenschaften und Antidepressive Aktivität

Tampramine, bekannt als AHR-9377, wurde auf seine neurochemischen Eigenschaften und sein Potenzial als Antidepressivum untersucht. Es ist ein potenter, selektiver, nicht kompetitiver Inhibitor der Noradrenalin-Wiederaufnahme, was ein gängiger Wirkmechanismus für Antidepressiva ist . Untersuchungen haben gezeigt, dass this compound die Reaktionsraten bei Ratten senken und die Verstärkungsraten erhöhen kann, ähnlich wie etablierte Antidepressiva . Darüber hinaus wurde beobachtet, dass es die Immobilitätszeit im Zwangs-Schwimmtest, einem empirischen Modell der Depression, verringert, was auf seine antidepressive Aktivität hindeutet .

Wechselwirkung mit Beta-Adrenozeptoren

Es wurde festgestellt, dass this compound die Dichte von Beta-Adrenozeptoren in der Großhirnrinde der Ratte beeinflusst. Wiederholte Injektionen von this compound führten zu einer Verringerung der Dichte dieser Rezeptoren . Diese Wechselwirkung ist bedeutsam, da Beta-Adrenozeptoren an der Reaktion auf Stress und der Herz-Kreislauf-Funktion beteiligt sind und ihre Modulation ein Ziel für verschiedene therapeutische Interventionen darstellt.

Potenzielles Nebenwirkungsprofil

Aufgrund seiner selektiven Hemmung der Noradrenalin-Wiederaufnahme und geringer Verdrängung an anderen Neurotransmitter-Stellen könnte this compound eine klinische antidepressive Aktivität mit weniger Nebenwirkungen haben . Diese Selektivität könnte es zu einem Kandidaten für weitere Forschungen zu Antidepressiva machen, die von Patienten möglicherweise besser vertragen werden.

Pharmakologische Forschung

In pharmakologischen Studien hat sich this compound als neuartiger Inhibitor der Noradrenalin-Wiederaufnahme in verschiedenen synaptosomalen Präparationen von Ratten erwiesen . Diese Eigenschaft macht es zu einer wertvollen Verbindung für die Untersuchung der Pharmakodynamik von Noradrenalin im zentralen Nervensystem und seiner Auswirkungen auf affektive Störungen.

Arzneimittelentwicklung und -einstellung

This compound wurde ursprünglich von Pfizer Inc. entwickelt, aber nie vermarktet. Sein höchster F&E-Status erreichte die Phase der Einstellung in den Vereinigten Staaten . Das Verständnis der Gründe für die Einstellung könnte Einblicke in den Prozess der Arzneimittelentwicklung und die Herausforderungen liefern, die mit der Markteinführung eines neuen pharmazeutischen Wirkstoffs verbunden sind.

Vergleichende Studien mit anderen trizyklischen Antidepressiva

Obwohl this compound ein trizyklisches Antidepressivum (TCA) ist, wirkt es anders als typische TCAs aufgrund seiner selektiven Hemmung der Noradrenalin-Wiederaufnahme und vernachlässigbarer Affinität zu anderen Neurotransmitter-Rezeptoren . Vergleichende Studien mit anderen TCAs könnten die Vor- und Nachteile dieses einzigartigen pharmakologischen Profils aufzeigen.

Wirkmechanismus

Target of Action

Tampramine, also known as AHR-9,377, is a tricyclic antidepressant (TCA) that was developed in the 1980s but was never marketed . Despite being a TCA, it acts as a selective norepinephrine reuptake inhibitor . This means that its primary target is the norepinephrine transporter (NET) . The NET is responsible for the reuptake of norepinephrine, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron.

Mode of Action

This compound interacts with its target, the NET, by binding to it and inhibiting its function . This inhibition prevents the reuptake of norepinephrine, leading to an increased concentration of this neurotransmitter in the synaptic cleft . The increased presence of norepinephrine enhances its signaling, which can lead to various downstream effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the norepinephrine signaling pathway . By inhibiting the reuptake of norepinephrine, this compound enhances the signaling of this neurotransmitter. Norepinephrine plays a crucial role in attention and responding actions in the brain, and it is also involved in the body’s “fight or flight” response. Therefore, the enhancement of norepinephrine signaling can lead to various downstream effects, potentially including an improvement in mood disorders like depression .

Pharmacokinetics

As a tricyclic antidepressant, it is likely that this compound would be well-absorbed orally, widely distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties would impact the bioavailability of this compound, determining how much of the drug reaches the systemic circulation and thus its efficacy .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of norepinephrine signaling . This can lead to various downstream effects, potentially including an improvement in mood disorders like depression .

Eigenschaften

IUPAC Name |

N,N-dimethyl-3-(6-phenylpyrido[2,3-b][1,4]benzodiazepin-11-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4/c1-26(2)16-9-17-27-21-14-7-6-12-19(21)22(18-10-4-3-5-11-18)25-20-13-8-15-24-23(20)27/h3-8,10-15H,9,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHGGQFJPWBBTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2C(=NC3=C1N=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00232203 | |

| Record name | Tampramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83166-17-0 | |

| Record name | Tampramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83166-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tampramine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083166170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tampramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAMPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47GSE5RM8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.